3-Amino-N-benzylbenzamide hydrochloride 3-Amino-N-benzylbenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13286351
InChI: InChI=1S/C14H14N2O.ClH/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11;/h1-9H,10,15H2,(H,16,17);1H
SMILES: C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N.Cl
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol

3-Amino-N-benzylbenzamide hydrochloride

CAS No.:

Cat. No.: VC13286351

Molecular Formula: C14H15ClN2O

Molecular Weight: 262.73 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-benzylbenzamide hydrochloride -

Specification

Molecular Formula C14H15ClN2O
Molecular Weight 262.73 g/mol
IUPAC Name 3-amino-N-benzylbenzamide;hydrochloride
Standard InChI InChI=1S/C14H14N2O.ClH/c15-13-8-4-7-12(9-13)14(17)16-10-11-5-2-1-3-6-11;/h1-9H,10,15H2,(H,16,17);1H
Standard InChI Key UDIMVSFNFQXQAX-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N.Cl
Canonical SMILES C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s structure combines aromatic and amide functionalities, which are critical for its interactions in biological systems. Key features include:

  • Amino group: Positioned at the 3rd carbon of the benzamide ring, enhancing solubility and enabling hydrogen bonding.

  • Benzyl group: Linked via an amide bond, contributing to lipophilicity and structural rigidity.

  • Hydrochloride salt: Improves stability and crystallinity for practical handling .

Table 1: Fundamental Properties

PropertyValue
CAS Number1048640-19-2
Molecular FormulaC14H15ClN2O\text{C}_{14}\text{H}_{15}\text{ClN}_2\text{O}
Molecular Weight262.73 g/mol
IUPAC Name3-amino-N-benzylbenzamide; hydrochloride
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)N.Cl
InChIKeyUDIMVSFNFQXQAX-UHFFFAOYSA-N

Synthesis and Optimization

StepReagents/ConditionsYield
Amide bond formationBenzoyl chloride, 3-aminobenzylamine, Et3N\text{Et}_3\text{N}, DCM, 0°C → RT85%
Salt formationHCl (gaseous), diethyl ether95%

Process Considerations

  • Solvent selection: Dichloromethane (DCM) or ethyl acetate are preferred for amidation .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Characterization and Analytical Data

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (DMSO-d6d_6):

    • δ 7.98–7.21 (m, 9H, aromatic protons)

    • δ 4.50 (d, J=5.7HzJ = 5.7 \, \text{Hz}, 2H, benzyl CH2_2)

    • δ 8.12 (s, 1H, amide NH) .

Infrared Spectroscopy (FTIR)

  • Strong absorption at 1650 cm1^{-1} (amide C=O stretch) and 3300 cm1^{-1} (N-H stretch).

High-Resolution Mass Spectrometry (HRMS)

  • Observed: m/zm/z 262.73 [M+H]+^+ (theoretical: 262.73) .

CompoundTargetActivity
3-Amino-N-benzylbenzamide HClsEH/PPARγPredicted dual modulator
3-AminobenzamidePARPIC50_{50} = 10 μM

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